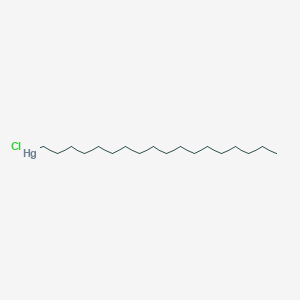

Chlorooctadecylmercury

説明

Chlorooctadecylmercury (C₁₈H₃₇ClHg) is an organomercury compound characterized by a long-chain alkyl group (octadecyl, C₁₈H₃₇) bonded to a mercury atom, which is further substituted by a chlorine atom. This compound falls under the broader category of alkylmercury derivatives, which are known for their stability and lipophilic properties due to the covalent bonding between mercury and carbon. This compound is primarily used in specialized industrial and laboratory settings, such as chemical synthesis intermediates or reference standards, under strictly controlled conditions due to its toxicity and environmental persistence .

Key properties include:

特性

CAS番号 |

39556-04-2 |

|---|---|

分子式 |

C18H37ClHg |

分子量 |

489.5 g/mol |

IUPAC名 |

chloro(octadecyl)mercury |

InChI |

InChI=1S/C18H37.ClH.Hg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1 |

InChIキー |

FYADTYISXKLWNM-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCCCCCC[Hg]Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Chlorooctadecylmercury can be synthesized through the reaction of octadecylmagnesium chloride with mercuric chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

Chlorooctadecylmercury undergoes several types of chemical reactions, including:

Oxidation: The mercury atom can be oxidized to form mercuric oxide.

Reduction: The compound can be reduced to form elemental mercury.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Mercuric oxide and octadecane.

Reduction: Elemental mercury and octadecane.

Substitution: Various organomercury compounds depending on the nucleophile used.

科学的研究の応用

Chlorooctadecylmercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Used in the production of certain polymers and as an additive in lubricants.

作用機序

The mechanism of action of chlorooctadecylmercury involves its interaction with biological molecules. The long alkyl chain allows it to integrate into lipid membranes, while the mercury atom can form strong bonds with sulfur-containing amino acids in proteins. This interaction can disrupt protein function and cellular processes, leading to its toxic effects.

類似化合物との比較

Comparative Analysis with Similar Alkylmercury Compounds

Chlorooctadecylmercury shares structural and functional similarities with other alkylmercury halides. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₈H₃₇ClHg | Not explicitly listed† | ~487.5 | Long alkyl chain (C₁₈) with Cl substituent |

| Chlorotetradecylmercury | C₁₄H₂₉ClHg | Not explicitly listed† | ~423.4 | Shorter alkyl chain (C₁₄) with Cl substituent |

| Bromooctadecylmercury | C₁₈H₃₇BrHg | Not explicitly listed† | ~531.9 | Bromine substituent instead of chlorine |

| Methoxyethyl Mercury Chloride | C₃H₇ClHgO | 123-88-6 | 295.13 | Methoxyethyl group (C-O-CH₃) instead of alkyl |

Key Observations :

- Chain Length Impact: Longer alkyl chains (e.g., C₁₈ in this compound) increase molecular weight and lipophilicity compared to shorter analogs like Chlorotetradecylmercury (C₁₄).

- Functional Group Variation : Methoxyethyl Mercury Chloride (C₃H₇ClHgO) demonstrates how oxygen-containing functional groups reduce hydrophobicity compared to purely alkyl-substituted mercury compounds .

Physicochemical and Toxicological Properties

- Stability : this compound is more thermally stable than its bromine counterpart due to stronger Hg-Cl bonds (bond energy ~318 kJ/mol vs. Hg-Br ~276 kJ/mol). However, both degrade under UV light, releasing toxic mercury vapor .

- Solubility : this compound is sparingly soluble in water (<0.1 mg/L) but highly soluble in organic solvents like dichloromethane. Methoxyethyl Mercury Chloride, with its polar methoxy group, shows slightly higher aqueous solubility (~1.2 mg/L) .

- Toxicity : All alkylmercury compounds are highly neurotoxic, but longer-chain derivatives like this compound exhibit delayed toxicity due to slower metabolic breakdown compared to shorter-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。